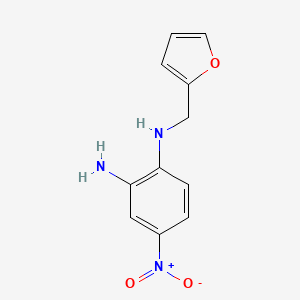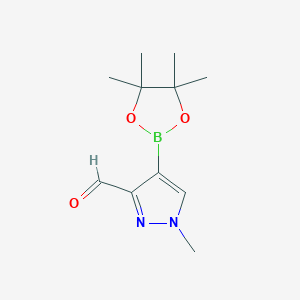
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde
Descripción general
Descripción
“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde” is a chemical compound with the empirical formula C15H20BNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCn1ccc2c (cccc12)B3OC (C) (C)C (C) (C)O3 . This indicates that the compound contains a pyrazole ring attached to a boronic ester. Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The melting point ranges from 60.0 to 64.0 degrees Celsius .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
One of the primary applications of this compound is in the synthesis of heterocyclic compounds. Heterocycles are crucial in pharmaceuticals, agrochemicals, and dyes. Gomaa and Ali (2020) highlighted the reactivity of similar compounds for generating a wide range of heterocycles, such as pyrazolo-imidazoles and spiropyrans, underlining their significance in synthesizing diverse chemical classes and dyes Gomaa & Ali, 2020.
Organocatalysis in Synthesis
Kiyani (2018) reviewed the role of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, demonstrating the importance of such compounds in facilitating multi-component condensation reactions. This research underscores the utility of organocatalysts in creating complex molecules with potential pharmaceutical applications Kiyani, 2018.
Anticancer Agent Development
The Knoevenagel condensation reaction, involving compounds with similar functionalities, has been pivotal in developing molecules with significant anticancer activities. Tokala et al. (2022) discussed this reaction's utility in generating biologically active molecules targeting various cancer cells, highlighting the potential for developing novel therapeutic agents Tokala, Bora, & Shankaraiah, 2022.
Flavour Compounds in Foods
Research into the synthesis and breakdown of flavor compounds in foods has also benefited from the study of similar chemical entities. Smit et al. (2009) provided insight into the production and degradation pathways of branched aldehydes, which are key flavor compounds, from amino acids. This research is crucial for understanding how desired levels of these aldehydes can be controlled in food products Smit, Engels, & Smit, 2009.
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14(5)13-9(8)7-15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDLPVXZCCRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727960 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde | |
CAS RN |
887475-64-1 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



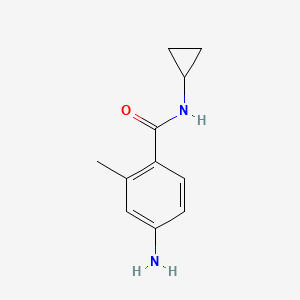

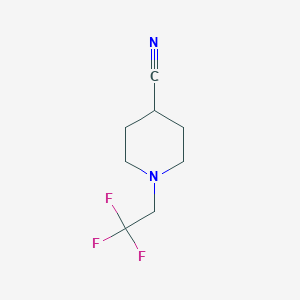
![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)

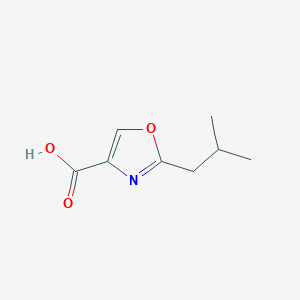
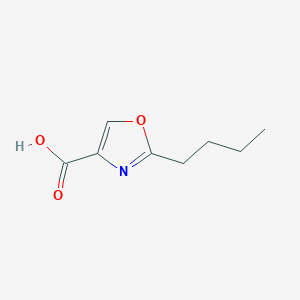


amine](/img/structure/B1399485.png)
![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)
![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)
